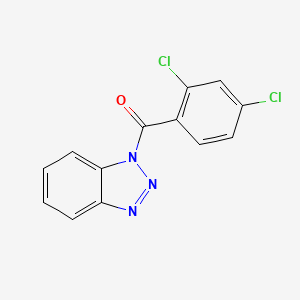

N-(1H-苯并三唑-1-基)-2,4-二氯苯甲酰胺

描述

Benzotriazole derivatives are a class of heterocyclic compounds that have been extensively studied for their broad range of biological activity . They have been found to be biologically active and have been used in the synthesis of a variety of antimicrobial, antiparasitic, and even antitumor agents .

Synthesis Analysis

While specific synthesis methods for “N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide” were not found, benzotriazole-mediated amino-alkylations have been used to broaden the utility of Mannich-type condensations . A series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized using a method given in the literature .

Molecular Structure Analysis

The solid-state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N···HO hydrogen bonds, rather than intramolecular ones .

Chemical Reactions Analysis

Benzotriazole derivatives have been used as a versatile synthetic tool. They have been used for the synthesis of heterocyclic and non-heterocyclic frameworks . They have also been used in the synthesis of various 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides .

科学研究应用

ITSA-1: A Comprehensive Analysis of Scientific Research Applications:

Counteracting Histone Deacetylase Inhibitors

ITSA-1 is known to counteract the effects of trichostatin A (TSA), a histone deacetylase (HDAC) inhibitor, by preventing TSA-induced cell cycle arrest, histone acetylation, and transcriptional activation . This application is crucial in studying the regulation of gene expression through epigenetic mechanisms.

Enhancing Histone Acetylation Studies

As an HDAC activator, ITSA-1 can be used to study the balance between histone acetylation and deacetylation, which is vital for understanding chromatin dynamics and gene expression regulation .

Cell Cycle Research

By counteracting TSA-induced cell cycle arrest, ITSA-1 serves as a tool for researchers to explore the cell cycle’s intricacies and its regulation .

Transcriptional Activation Research

ITSA-1’s ability to prevent TSA-induced transcriptional activation makes it valuable for studying transcriptional regulation and the role of acetylation in gene expression .

Complementing Tubulin Deacetylase Inhibitors

ITSA-1 also complements the action of tubulin deacetylase (TDAC) inhibitors, providing a dual approach to studying acetylation’s effects on both histones and tubulin .

Epigenetic Therapy Development

The compound’s unique actions make it a potential candidate for developing therapies targeting epigenetic modifications in various diseases .

作用机制

Target of Action

ITSA-1 is primarily an activator of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from a ε-N-acetyl lysine amino acid on a histone, leading to chromatin condensation .

Mode of Action

ITSA-1 operates by counteracting the effects of Trichostatin A (TSA), a Histone Deacetylase Inhibitor (HDACi) . TSA inhibits HDACs, leading to an accumulation of highly acetylated histone molecules in mammalian cells . ITSA-1 selectively suppresses TSA-induced cell cycle arrest, histone acetylation, and transcriptional activation .

Biochemical Pathways

The primary biochemical pathway affected by ITSA-1 is the histone acetylation pathway . By activating HDACs, ITSA-1 influences the balance of acetylation and deacetylation of histones, which is a crucial mechanism for the regulation of gene expression .

Result of Action

ITSA-1 has been shown to effectively inhibit cell proliferation and induce Epithelial-Mesenchymal Transition (EMT)-like changes in nasopharyngeal carcinoma cells . Interestingly, ITSA-1 was also found to impede the migration ability of these cells .

Action Environment

The action, efficacy, and stability of ITSA-1 can be influenced by various environmental factors. For instance, the presence of TSA is necessary for ITSA-1 to exhibit its HDAC activating effects . .

属性

IUPAC Name |

benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNLAUGZMOPBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354402 | |

| Record name | ITSA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide | |

CAS RN |

200626-61-5 | |

| Record name | ITSA1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITSA-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ITSA-1?

A: ITSA-1 acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, ITSA-1 can modulate gene expression. [, ]

Q2: How does ITSA-1 impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?

A: Research indicates that ITSA-1 can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []

Q3: Does ITSA-1 interact with other pathways in vascular cells?

A: ITSA-1 has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []

Q4: Can the effects of ITSA-1 be reversed?

A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of ITSA-1 can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of ITSA-1 are reversible and directly linked to its HDAC-activating properties.

Q5: Beyond vascular cells, has ITSA-1 demonstrated activity in other biological contexts?

A: Research suggests that ITSA-1 can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []

Q6: Are there any studies exploring the role of ITSA-1 in bone health?

A: While research specifically on ITSA-1 and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.

Q7: Are there any known limitations or drawbacks associated with ITSA-1?

A: While the provided research highlights potential benefits of ITSA-1, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of ITSA-1 significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of ITSA-1 treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

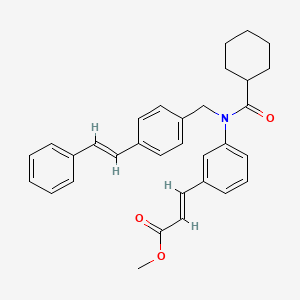

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)